![molecular formula C18H19Cl2N3O2 B13988933 4-[[4-[Bis(2-chloroethyl)amino]-2-methylphenyl]diazenyl]benzoic acid CAS No. 28005-89-2](/img/structure/B13988933.png)
4-[[4-[Bis(2-chloroethyl)amino]-2-methylphenyl]diazenyl]benzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
BENZOIC ACID,4-[2-[4-[BIS(2-CHLOROETHYL)AMINO]-2-METHYLPHENYL]DIAZENYL]-: is a complex organic compound known for its unique chemical structure and properties. It is characterized by the presence of a benzoic acid moiety linked to a diazenyl group, which is further connected to a bis(2-chloroethyl)amino group.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of BENZOIC ACID,4-[2-[4-[BIS(2-CHLOROETHYL)AMINO]-2-METHYLPHENYL]DIAZENYL]- typically involves multiple steps. One common method starts with the protection of 4-aminobenzoic acid through methyl esterification. The intermediate methyl 4-(bis(2-hydroxyethyl)amino)benzoate is then derived by adding two 2-hydroxyethyl groups using ethylene oxide. Subsequent substitution of chlorine for the hydroxyl group and carboxyl group deprotection affords the key intermediate 4-(bis(2-chloroethyl)amino)benzoic acid. The target compound is finally obtained by condensation with o-phenylenediamine .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of automated reactors, controlled reaction conditions, and purification processes to ensure high yield and purity.
化学反应分析
Types of Reactions: BENZOIC ACID,4-[2-[4-[BIS(2-CHLOROETHYL)AMINO]-2-METHYLPHENYL]DIAZENYL]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents to yield reduced forms of the compound.
Substitution: Electrophilic aromatic substitution reactions occur mainly at the 3-position due to the electron-withdrawing carboxylic group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like nitric acid (HNO₃) and sulfuric acid (H₂SO₄) are employed for nitration reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.
科学研究应用
BENZOIC ACID,4-[2-[4-[BIS(2-CHLOROETHYL)AMINO]-2-METHYLPHENYL]DIAZENYL]- has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of BENZOIC ACID,4-[2-[4-[BIS(2-CHLOROETHYL)AMINO]-2-METHYLPHENYL]DIAZENYL]- involves its interaction with molecular targets and pathways. The bis(2-chloroethyl)amino group is known to form covalent bonds with DNA, leading to cross-linking and disruption of DNA replication and transcription. This mechanism is similar to that of other alkylating agents used in chemotherapy .
相似化合物的比较
Chlorambucil: Another alkylating agent with a similar bis(2-chloroethyl)amino group.
Melphalan: Contains a bis(2-chloroethyl)amino group and is used in cancer treatment.
Cyclophosphamide: A widely used chemotherapeutic agent with alkylating properties.
Uniqueness: BENZOIC ACID,4-[2-[4-[BIS(2-CHLOROETHYL)AMINO]-2-METHYLPHENYL]DIAZENYL]- is unique due to its specific chemical structure, which combines the properties of benzoic acid, diazenyl, and bis(2-chloroethyl)amino groups. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and development .
属性
CAS 编号 |
28005-89-2 |
|---|---|
分子式 |
C18H19Cl2N3O2 |
分子量 |
380.3 g/mol |
IUPAC 名称 |
4-[[4-[bis(2-chloroethyl)amino]-2-methylphenyl]diazenyl]benzoic acid |
InChI |
InChI=1S/C18H19Cl2N3O2/c1-13-12-16(23(10-8-19)11-9-20)6-7-17(13)22-21-15-4-2-14(3-5-15)18(24)25/h2-7,12H,8-11H2,1H3,(H,24,25) |
InChI 键 |
RNQYALLDGFFRSL-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=CC(=C1)N(CCCl)CCCl)N=NC2=CC=C(C=C2)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


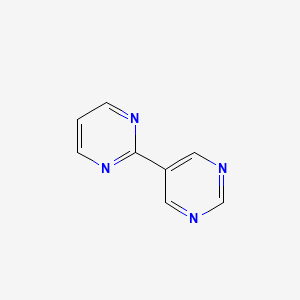

![5H-Pyrazolo[4,3-d]-1,2,3-triazin-4-amine,7-methyl-, 3-oxide](/img/structure/B13988860.png)
![Hexanoic acid, 3-[[(1,1-dimethylethoxy)carbonyl]amino]-2-hydroxy-](/img/structure/B13988861.png)
![N-ethyl-N'-[4-(1-methyl-2,5-dioxopyrrolidin-3-yl)phenyl]-N-nitrosourea](/img/structure/B13988865.png)
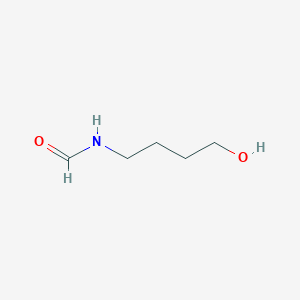
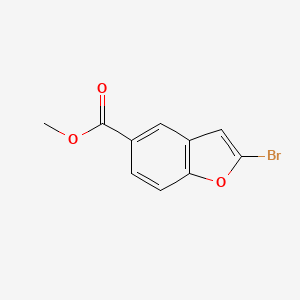
![Acetic acid, fluoro[(4-methoxyphenyl)thio]-, ethyl ester](/img/structure/B13988885.png)

![tert-butyl 3-(2-methoxy-2-oxoethyl)-1-oxa-9-azaspiro[5.5]undecane-9-carboxylate](/img/structure/B13988908.png)
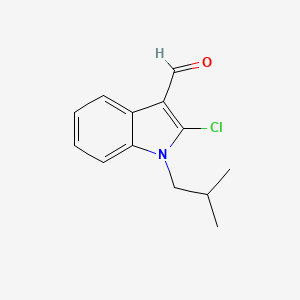
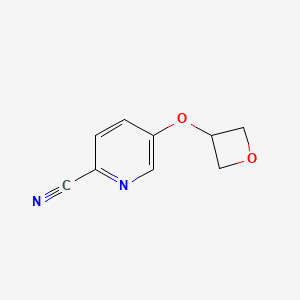

![N-benzyl-2H-triazolo[4,5-d]pyrimidin-7-amine](/img/structure/B13988920.png)
